ethyl 3-carbamoyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-carbamoyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a structurally complex molecule featuring a fused thieno[2,3-c]pyridine core. Key functional groups include:
- Ethyl carboxylate ester at position 6, enhancing lipophilicity and modulating bioavailability.
- Carbamoyl group at position 3, contributing to hydrogen-bonding interactions.
- Sulfonyl benzamido linkage at position 2, incorporating a 3,4-dihydroisoquinoline moiety, which may influence receptor binding via π-π stacking or hydrophobic interactions.
The dihydrothieno-pyridine scaffold distinguishes it from simpler pyridine or pyrazole derivatives, offering unique electronic and steric properties. Its synthesis likely involves multi-step reactions, including sulfonamide coupling and carbamoylation, akin to methods used for analogous compounds .
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O6S2/c1-2-37-27(34)30-13-12-21-22(16-30)38-26(23(21)24(28)32)29-25(33)18-7-9-20(10-8-18)39(35,36)31-14-11-17-5-3-4-6-19(17)15-31/h3-10H,2,11-16H2,1H3,(H2,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBXHUTXJUNZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-carbamoyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Ethyl Group : Contributes to lipophilicity and bioavailability.
- Carbamoyl and Sulfonamide Moieties : Implicated in various biological interactions.
- Thieno[2,3-c]pyridine Core : Known for its diverse pharmacological effects.
The molecular formula is with a molecular weight of approximately 646.75 g/mol. The IUPAC name reflects its complex structure and may suggest multiple sites for biological activity.
Enzyme Inhibition
Research indicates that compounds similar to ethyl 3-carbamoyl derivatives often exhibit significant inhibition of enzymes such as acetylcholinesterase (AChE). A study highlighted that certain derivatives showed IC50 values in the nanomolar range, indicating potent enzyme inhibition compared to established drugs like donepezil .
Anticancer Activity
Several studies have focused on the anticancer properties of thieno[2,3-c]pyridine derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
Antiviral Properties
The compound has been investigated for antiviral activity, particularly against hepatitis C virus (HCV). Research on related compounds has shown efficacy against multiple HCV genotypes, making them promising candidates for further development in antiviral therapies .
The biological activity of ethyl 3-carbamoyl derivatives can be attributed to several mechanisms:
- Inhibition of Cholinesterases : By preventing the breakdown of acetylcholine, these compounds may enhance cholinergic signaling, beneficial in neurodegenerative diseases.
- Targeting Viral Proteins : Similar compounds have been shown to interact with viral proteins essential for replication, thus inhibiting viral propagation.
- Induction of Apoptosis in Cancer Cells : Some derivatives induce programmed cell death in cancer cells through various signaling pathways.
Case Study 1: Acetylcholinesterase Inhibition
A series of thieno[2,3-c]pyridine derivatives were synthesized and evaluated for their AChE inhibitory activity. The most potent compound exhibited an IC50 value significantly lower than that of donepezil, indicating superior efficacy .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that ethyl derivatives led to a reduction in cell viability and induced apoptosis. These studies suggest that modifications to the thieno[2,3-c]pyridine structure can enhance anticancer properties .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features of the target compound with related molecules:
Key Observations:
- Substituents: The target’s dihydroisoquinoline-sulfonyl group may enhance selectivity for receptors with hydrophobic pockets, whereas chlorophenyl groups in Compounds 26/27 favor halogen-bonding interactions .
- Bioavailability : The ethyl carboxylate in the target compound increases logP compared to the Boc-protected amine in ’s derivative, suggesting better membrane permeability.
Hypothesized Activity and Limitations
However, the absence of direct biological data for the target limits conclusive comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
